1-(2-Vinylphenyl)propan-1-one, also known as 1-(2-vinylphenyl)propan-1-one, is an organic compound with the molecular formula and a molecular weight of approximately 160.22 g/mol. This compound belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to two other carbon atoms. The compound features a vinyl group, which is a common motif in various organic reactions and applications.
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an aromatic ketone due to the presence of both a phenyl ring and a carbonyl group. It is commonly used in synthetic organic chemistry and can be found in research related to polymer chemistry and medicinal chemistry.
1-(2-Vinylphenyl)propan-1-one can be synthesized through several methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice. For instance, reactions are typically conducted in dry solvents under inert atmospheres to prevent moisture interference. The purification of the product can involve techniques like silica gel chromatography to isolate the desired ketone from by-products.
The molecular structure of 1-(2-vinylphenyl)propan-1-one features:
InChI=1S/C11H12O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h3,5-8H,1,4H2,2H3WHHWFVIPLLAZAH-UHFFFAOYSA-N1-(2-Vinylphenyl)propan-1-one participates in various chemical reactions typical for ketones and vinyl compounds, such as:
The reactivity of the vinyl group makes this compound particularly useful in forming larger molecular frameworks through cross-coupling reactions or polymerization processes.
The mechanism of action for reactions involving 1-(2-vinylphenyl)propan-1-one typically involves:
1-(2-Vinylphenyl)propan-1-one finds applications in various fields:
This compound's unique structure allows it to play a crucial role in developing new materials and therapeutic agents. Its reactivity with other functional groups makes it valuable for creating complex organic molecules essential for research and industrial applications.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6